2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid
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Overview
Description
2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid is an organic compound that belongs to the class of aromatic acetic acids This compound is characterized by the presence of a bromo, fluoro, and methoxy substituent on the phenyl ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid typically involves the following steps:
Bromination: The starting material, 4-fluoro-5-methoxyphenylacetic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro substituents. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), tetrahydrofuran (THF) as solvent.
Major Products:
Substitution: Formation of substituted phenylacetic acids.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
- 2-Bromo-4-fluoro-5-methoxybenzoic acid
- 2-Bromo-4-fluoro-5-methoxybenzaldehyde
- 2-Bromo-4-fluoro-5-methoxyphenol
Comparison:
- Uniqueness: 2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts different chemical reactivity and biological activity compared to its analogs.
- Chemical Properties: The presence of the acetic acid group makes it more reactive in nucleophilic substitution and oxidation reactions.
- Biological Activity: The compound may exhibit distinct biological activities due to the combined effects of the bromo, fluoro, and methoxy substituents.
Properties
Molecular Formula |
C9H8BrFO3 |
---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
2-(2-bromo-4-fluoro-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8BrFO3/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4H,3H2,1H3,(H,12,13) |
InChI Key |
ZWZFRUIOQRANAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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